molecular formula C13H12N2O2S B11043147 Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate

Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate

Cat. No.: B11043147
M. Wt: 260.31 g/mol
InChI Key: KCZWDTUHSBVKBE-UHFFFAOYSA-N
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Description

Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a methyl ester group at the 3-position and a 2-[(2-aminophenyl)sulfanyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the sulfanyl group can form strong interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and sulfur-containing heterocycles, such as:

Uniqueness

Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, a methyl ester group, and a sulfanyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

methyl 2-(2-aminophenyl)sulfanylpyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2S/c1-17-13(16)9-5-4-8-15-12(9)18-11-7-3-2-6-10(11)14/h2-8H,14H2,1H3

InChI Key

KCZWDTUHSBVKBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)SC2=CC=CC=C2N

Origin of Product

United States

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